molecular formula C6H8O3 B8222070 (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid

(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B8222070
M. Wt: 128.13 g/mol
InChI Key: WWOUNQUZFPEFBG-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

    Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical reactions.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.

Chemical Reactions Analysis

(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: this compound is utilized in industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)4-3-1-2-9-5(3)4/h3-5H,1-2H2,(H,7,8)/t3-,4+,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOUNQUZFPEFBG-LMVFSUKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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